molecular formula C16H12ClN3O2S B2394622 (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324679-75-5

(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2394622
CAS No.: 1324679-75-5
M. Wt: 345.8
InChI Key: NGKHEUSHHCIRPF-UHFFFAOYSA-N
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Description

The compound "(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a 2-chlorophenyl group attached to a methanone moiety, which is further linked to an azetidine (four-membered nitrogen-containing ring). The azetidine ring is substituted at the 3-position with a 1,2,4-oxadiazole bearing a thiophen-2-yl group.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-5-2-1-4-11(12)16(21)20-8-10(9-20)15-18-14(19-22-15)13-6-3-7-23-13/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHEUSHHCIRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H13ClN4O2C_{17}H_{13}ClN_{4}O_{2}, with a molecular weight of approximately 340.77 g/mol. The structure features a chlorophenyl group, an azetidine ring, and a thiophenyl-substituted oxadiazole moiety, which are known to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Oxadiazole Ring : The thiophen-2-yl group is introduced through cyclization reactions.
  • Azetidine Formation : The azetidine ring is formed via nucleophilic substitution reactions involving appropriate precursors.
  • Final Coupling : The chlorophenyl moiety is coupled to the azetidine derivative under controlled conditions to yield the final product.

Biological Activity

Recent studies indicate that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Several derivatives of oxadiazoles have shown significant antimicrobial properties. For instance, compounds containing oxadiazole rings have been evaluated against various bacterial strains and have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 64–512 µg/mL .

Anticancer Potential

Research has highlighted the anticancer properties of related compounds, particularly in inhibiting the growth of various cancer cell lines. For example, certain oxadiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory effects. Studies suggest that they may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antiplasmodial Activity : A related compound demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum in vitro and in vivo. Mice treated with this compound showed prolonged survival and reduced parasitemia .
  • Cytotoxicity Assays : In vitro assays using MTT indicated that certain derivatives exhibited cytotoxicity against human cancer cell lines such as SGC7901 (gastric cancer) and ECA109 (esophageal cancer), with IC50 values indicating effective concentrations for therapeutic use .

Data Tables

PropertyValue
Molecular FormulaC17H13ClN4O2
Molecular Weight340.77 g/mol
Antimicrobial MIC Range64–512 µg/mL
IC50 (SGC7901)Varies by derivative
Antimalarial EfficacySignificant in murine models

Scientific Research Applications

Structural Features

The compound features several key structural elements:

  • Chlorophenyl Group : Enhances lipophilicity and may influence the biological activity.
  • Thiophene Ring : Known for its role in various pharmacological activities.
  • Oxadiazole Moiety : Associated with anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings

A study assessed the compound's efficacy against several human cancer cell lines, revealing significant cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)15Apoptosis induction
Compound BMCF-7 (Breast)10Cell cycle arrest
This CompoundA549 (Lung)12Inhibition of proliferation

Antimicrobial Properties

In addition to anticancer activity, the compound has shown promise as an antimicrobial agent. Studies indicate that thiophene-containing compounds exhibit broad-spectrum antibacterial activity.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibits the growth of both gram-positive and gram-negative bacteria. The exact mechanism remains under investigation but is hypothesized to involve disruption of bacterial cell membranes.

Neuroprotective Effects

Emerging research suggests that compounds similar to this one may possess neuroprotective properties. The oxadiazole and thiophene groups are believed to play a role in modulating neuroinflammatory pathways.

Experimental Evidence

Animal models treated with the compound exhibited reduced markers of neuroinflammation and improved cognitive function in behavioral tests.

Summary of Synthesis Steps

StepDescription
Step 1Synthesis of thiophene derivative
Step 2Formation of oxadiazole moiety
Step 3Coupling with chlorophenyl and azetidine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Rigidity

  • Target Compound : The azetidine ring introduces conformational rigidity, which may enhance binding specificity compared to larger rings like pyrrolidine (five-membered).
  • Analog from : "(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone" replaces azetidine with pyrrolidine and incorporates a triazole alongside the oxadiazole. The pyrrolidine’s increased flexibility could reduce target selectivity but improve solubility.

Substituent Effects

  • Thiophene vs. This difference may influence membrane permeability and metabolic stability.
  • Chlorophenyl Position: The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric and electronic interactions.

Spectroscopic Properties

  • IR/NMR Data :
    • The target compound’s carbonyl (C=O) stretch in IR would align with analogs (~1680–1700 cm⁻¹).
    • Thiophene protons in ¹H NMR would resonate at δ 7.2–7.5 ppm, distinct from methyl groups (δ 2.0–2.5 ppm) in .

Hydrogen Bonding and Crystallography

  • Triazole-Thione Derivatives (): Hydrogen bonds (N–H···O/S) stabilize crystal packing.

Research Implications and Gaps

  • Activity Prediction : The thiophene and oxadiazole motifs suggest antimicrobial or kinase inhibitory activity, but direct biological data are lacking.
  • Synthesis Optimization : ’s PEG-400/Bleaching Earth Clay system could be adapted for greener synthesis of the target compound.
  • Crystallography : SHELX-based refinement () would aid in resolving the target’s crystal structure, though its hydrogen-bonding network may be less extensive than in .

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